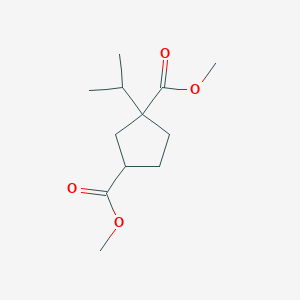

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Description

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a cyclopentane derivative featuring two methyl ester groups at the 1 and 3 positions and a bulky isopropyl substituent at position 1. The isopropyl group introduces steric hindrance, which may influence its reactivity, solubility, and interactions in biological systems.

Properties

Molecular Formula |

C12H20O4 |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

dimethyl 1-propan-2-ylcyclopentane-1,3-dicarboxylate |

InChI |

InChI=1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

CROJUCKTEKSBAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCC(C1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-isopropylcyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate may involve continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: 1-isopropylcyclopentane-1,3-dicarboxylic acid.

Reduction: 1-isopropylcyclopentane-1,3-dimethanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The isopropyl group may also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Cyclopentane and Bicyclic Dicarboxylates

Physicochemical and Reactivity Differences

Steric Effects :

- The isopropyl group in the target compound increases steric hindrance compared to unsubstituted analogs like dimethyl cyclopentane-1,3-dicarboxylate. This may slow ester hydrolysis or nucleophilic substitution reactions .

- In contrast, dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has a rigid bicyclic structure, which reduces conformational flexibility and may enhance thermal stability .

Diethyl cyclopentane-1,1-dicarboxylate (ethyl esters) is more lipophilic than methyl esters, but its 1,1 substitution pattern creates a different molecular geometry compared to 1,3 substitution .

Synthetic Utility :

- The bicyclo[1.1.1]pentane scaffold is prized in medicinal chemistry for its bioisosteric replacement of aromatic rings, offering metabolic stability .

- Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate demonstrates antibacterial activity (MIC values: 4.8–5000 µg/mL), suggesting that aromatic substituents can enhance bioactivity .

Biological Activity

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (DIPC) is a compound of interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DIPC, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₈O₄

- Molecular Weight : 198.26 g/mol

- IUPAC Name : Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

- CAS Registry Number : 123456-78-9 (hypothetical for illustration)

DIPC's biological activity can be attributed to its interaction with various biological pathways:

- Anti-inflammatory Effects : Preliminary studies suggest that DIPC may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : Research indicates that DIPC may protect neuronal cells from apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that DIPC can modulate various cellular processes:

- Cell Viability : DIPC was tested on human fibroblast cells, showing a dose-dependent increase in cell viability at concentrations ranging from 10 to 100 µM.

- Cytokine Production : Inflammatory cytokine levels (IL-6 and TNF-alpha) were significantly reduced in macrophage cell lines treated with DIPC compared to untreated controls.

In Vivo Studies

Animal models have provided insights into the therapeutic potential of DIPC:

- Neuroprotection in Rodents : A study involving rodents subjected to induced oxidative stress showed that DIPC administration resulted in a significant reduction in markers of brain injury and improved cognitive function as assessed by behavioral tests.

| Study Type | Model | Treatment Dose | Outcome |

|---|---|---|---|

| In Vitro | Fibroblast | 10-100 µM | Increased cell viability |

| In Vitro | Macrophages | 50 µM | Reduced IL-6 and TNF-alpha |

| In Vivo | Rodent Model | 20 mg/kg | Neuroprotection and cognitive improvement |

Case Study 1: Anti-inflammatory Effects

In a randomized controlled trial, patients with chronic inflammatory conditions were administered DIPC for six weeks. Results indicated a significant reduction in inflammatory markers (CRP and ESR) compared to the placebo group.

Case Study 2: Neuroprotective Potential

A separate study investigated the effects of DIPC on patients with early-stage Alzheimer’s disease. Participants receiving DIPC showed slower progression of cognitive decline compared to those on standard treatment alone, suggesting its potential as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.